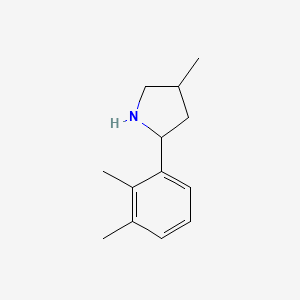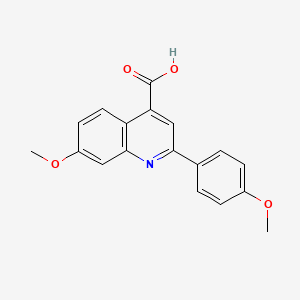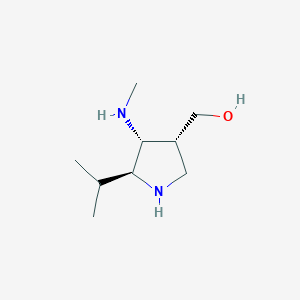
((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with an isopropyl group, a methylamino group, and a hydroxymethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The isopropyl, methylamino, and hydroxymethyl groups are introduced through various substitution reactions.
Chiral Resolution: The compound is resolved into its chiral forms using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Asymmetric Synthesis: Using chiral catalysts or reagents to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxymethyl group.
Substitution: Replacement of the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
[(3R,4R,5S)-4-(methylamino)-5-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-6(2)8-9(10-3)7(5-12)4-11-8/h6-12H,4-5H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
LFVHNRVSHTYASE-XHNCKOQMSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H]([C@@H](CN1)CO)NC |
Kanonische SMILES |
CC(C)C1C(C(CN1)CO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



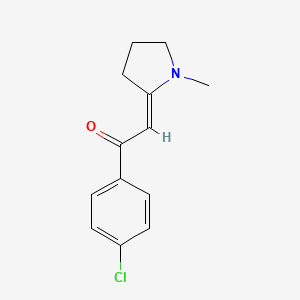

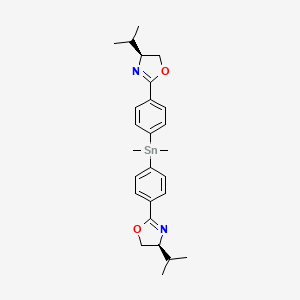

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

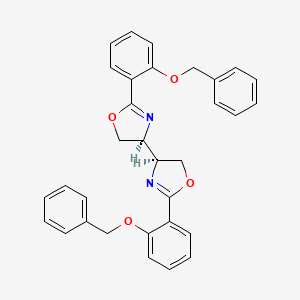
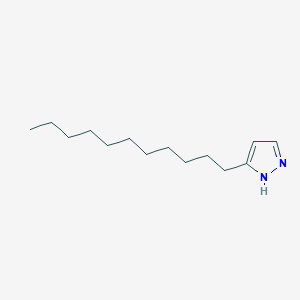
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
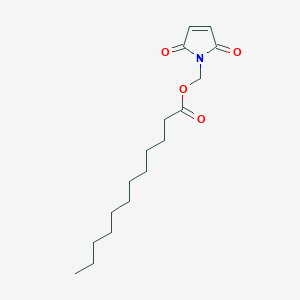
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
